molecular formula C3HClFNO2S2 B2776157 4-Chloro-1,3-thiazole-2-sulfonyl fluoride CAS No. 2287451-36-7

4-Chloro-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2776157
CAS No.: 2287451-36-7
M. Wt: 201.61
InChI Key: OOIMYKGRXSLNKD-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-2-sulfonyl fluoride (CAS 2287451-36-7) is a high-purity synthetic building block designed for advanced research applications. With a molecular formula of C 3 HClFNO 2 S 2 and a molecular weight of 201.63 g/mol , this compound is offered at a purity of 95% . Its structure combines a reactive sulfonyl fluoride group with a chloro-substituted thiazole heterocycle, making it a versatile intermediate. This compound is primarily valued in Sulfur Fluoride Exchange (SuFEx) click chemistry , where the sulfonyl fluoride group acts as a reliable handle for forming covalent linkages with a variety of nucleophiles . This reactivity profile makes it an excellent electrophilic core for constructing complex molecules in medicinal chemistry and polymer science. In medicinal chemistry , it serves as a key precursor for the development of potential enzyme inhibitors, building upon the known biological activity of related thiazole sulfonyl fluorides as carbonic anhydrase inhibitors . Furthermore, its application extends to material science , where it is used to create novel polymers and functional materials through robust covalent bonding strategies . The product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-thiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMYKGRXSLNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287451-36-7
Record name 4-chloro-1,3-thiazole-2-sulfonyl fluoride
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Reactivity and Mechanistic Insights of 4 Chloro 1,3 Thiazole 2 Sulfonyl Fluoride Analogues

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Pathways

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its efficiency, reliability, and the formation of robust chemical linkages. rhhz.netnih.gov The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, leading to the displacement of the fluoride ion and the formation of a new bond to the sulfur atom. researchgate.netresearchgate.net This process is typically characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery, chemical biology, and materials science. ccspublishing.org.cnsigmaaldrich.com Heterocyclic sulfonyl fluorides, such as 4-Chloro-1,3-thiazole-2-sulfonyl fluoride, are key players in this field, acting as versatile hubs for molecular construction. researchgate.net

The electrophilic sulfur atom in the sulfonyl fluoride group is susceptible to attack by various nucleophiles. This reactivity is the basis for SuFEx, allowing for the facile formation of highly stable sulfonates (S-O), sulfonamides (S-N), and sulfones (S-C).

S-O Bond Formation: The reaction of sulfonyl fluorides with alcohols or phenols (often in the form of their silyl (B83357) ethers) is a cornerstone of SuFEx chemistry, yielding sulfonate esters. nih.govnih.gov The process is often catalyzed by bases or silicon-based activators that facilitate the exchange of the S-F bond for an S-O bond. nih.govnih.gov For instance, the reaction of a heterocyclic sulfonyl fluoride with a phenol (B47542) in the presence of a base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) can proceed rapidly, often within minutes. nih.gov

S-N Bond Formation: Primary and secondary amines readily react with sulfonyl fluorides to produce stable sulfonamides. nih.govnih.gov This transformation is fundamental in medicinal chemistry, as the sulfonamide linkage is a common feature in many pharmaceutical agents. The reaction can be catalyzed by various bases and is generally high-yielding. For example, sulfuryl fluoride (SO₂F₂) can react with secondary amines to yield sulfamoyl fluorides (R₂N–SO₂F), which can then be further functionalized. nih.gov

S-C Bond Formation: While less common than S-O and S-N bond formation, SuFEx chemistry can also be used to create S-C bonds, forming sulfones. This typically involves the reaction of the sulfonyl fluoride with a carbon-based nucleophile, such as an organometallic reagent. These reactions expand the diversity of structures that can be assembled using SuFEx chemistry. ccspublishing.org.cn

The table below summarizes typical SuFEx reactions involving heterocyclic sulfonyl fluorides with various nucleophiles.

Nucleophile TypeReactant ExampleProduct LinkageTypical Conditions
Oxygen (O)Phenol / Aryl Silyl EtherSulfonate (R-SO₂-O-R')Base catalyst (e.g., DBU, BTMG), Acetonitrile (B52724), Room Temp
Nitrogen (N)Primary/Secondary AmineSulfonamide (R-SO₂-NR'₂)Base catalyst, Acetonitrile, Room Temp
Carbon (C)Organolithium reagentSulfone (R-SO₂-R')Anhydrous solvent, Low Temp

The reliability and orthogonality of the SuFEx reaction make sulfonyl fluorides like this compound ideal connectors for modular click chemistry. nih.govresearchgate.net This approach allows for the rapid assembly of large and diverse libraries of compounds from a set of smaller, pre-functionalized building blocks. researchgate.net

A powerful strategy that leverages this modularity is "Diversity Oriented Clicking (DOC)". chemrxiv.org In this approach, a core scaffold containing a sulfonyl fluoride group, such as a functionalized thiazole (B1198619), is synthesized. This core can then be subjected to a variety of click reactions, including both SuFEx and copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a library of structurally diverse molecules. researchgate.netchemrxiv.org For example, 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) have been used as versatile connectors that can undergo cycloaddition reactions to form heterocyclic systems, which are then further diversified through late-stage SuFEx modifications of the sulfonyl fluoride handle. chemrxiv.org This strategy demonstrates the power of using the sulfonyl fluoride group as a reliable anchor point for building molecular complexity in a programmable and efficient manner. researchgate.netchemrxiv.org

Investigation of Alternative Reaction Pathways

While SuFEx represents the primary mode of reactivity for sulfonyl fluorides, these compounds can participate in other mechanistically distinct transformations. Exploring these alternative pathways reveals the broader synthetic potential of molecules like this compound and provides deeper insight into their chemical behavior.

In contrast to the typical nucleophilic substitution at the sulfur center, certain sulfonyl fluorides can undergo a "defluorosulfonylative" reaction. springernature.com In this pathway, the entire sulfonyl fluoride moiety acts as a leaving group, leading to the formation of a carbocation intermediate. This reactivity has been notably demonstrated with 3-aryloxetane sulfonyl fluorides, which, upon gentle warming, generate oxetane (B1205548) carbocations that can be trapped by nucleophiles like amines. springernature.com

This pathway is significant as it reveals that the C-S bond of the sulfonyl fluoride can be cleaved under specific conditions, offering a synthetic route that is mechanistically distinct from SuFEx. The formation of the carbocation is driven by the stability of the resulting intermediate and the ability of the sulfonyl fluoride group to function as a stable leaving group precursor. While this specific reaction has been detailed for oxetane systems, the principle could potentially be extended to activated heterocyclic systems where a stabilized carbocation could be formed at the C2 position of the thiazole ring following the departure of the -SO₂F group. The viability of such a pathway would depend on the electronic nature of the thiazole ring and its substituents. Solvents like dimethyl sulfoxide (B87167) (DMSO) are known to facilitate reactions proceeding through carbocation intermediates. nih.gov

The direct fluorosulfonylation of organic molecules using fluorosulfonyl radicals has emerged as an efficient method for synthesizing sulfonyl fluorides. rsc.org This approach involves the generation of a fluorosulfonyl radical (•SO₂F) from a suitable precursor, which then adds to unsaturated bonds or participates in C-H functionalization reactions. researchgate.netresearchgate.net

This radical-based strategy offers a complementary approach to traditional methods for preparing sulfonyl fluorides. For example, radical fluorosulfonylation can be used for the stereoselective synthesis of alkenyl sulfonyl fluorides. researchgate.net Copper-promoted fluorosulfonylation of vinylboronic acids with a sulfur dioxide surrogate and a fluorine source can yield (E)-vinyl sulfonyl fluorides with high stereoselectivity. acs.org Similarly, highly stereoselective methods have been developed for constructing α-halo-1,3-dienylsulfonyl fluorides. nih.gov These products, containing both a sulfonyl fluoride handle and a synthetically versatile diene system, can be used as building blocks in subsequent SuFEx, Suzuki, and Sonogashira reactions. nih.gov This highlights how radical chemistry can be employed to create complex and stereochemically defined sulfonyl fluoride analogues that are primed for further modular derivatization.

The reactivity of the sulfonyl fluoride group is significantly influenced by the nature of the heterocyclic ring to which it is attached. nih.gov The electronic properties of the heterocycle can modulate the electrophilicity of the sulfur(VI) center, thereby affecting its susceptibility to nucleophilic attack in SuFEx reactions.

For example, electron-donating groups on the heterocyclic ring can decrease the reactivity of the sulfonyl fluoride. This was observed in a 2-aminothiazole (B372263) system, where the electron-rich nature of the ring was postulated to deactivate the electrophilic sulfur, making the S-F exchange more challenging compared to other systems. chemrxiv.org Conversely, electron-withdrawing groups on the ring would be expected to increase the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles.

The table below outlines the expected impact of substituents on the reactivity of a thiazole sulfonyl fluoride in SuFEx reactions.

Substituent PositionSubstituent TypeExpected Effect on Sulfur ElectrophilicityPredicted SuFEx Reactivity
Thiazole Ring (C4, C5)Electron-Donating Group (e.g., -NH₂, -OR)DecreaseSlower
Thiazole Ring (C4, C5)Electron-Withdrawing Group (e.g., -NO₂, -CF₃)IncreaseFaster

Proposed Chemical Reaction Mechanisms for Thiazole Sulfonyl Fluoride Transformations

The reactivity of thiazole sulfonyl fluorides is primarily governed by the electrophilic nature of the sulfur(VI) center. Transformations of these compounds often involve nucleophilic attack at this center or cycloaddition reactions involving the thiazole ring or adjacent functionalities. Mechanistic insights into these transformations are crucial for optimizing reaction conditions and designing novel synthetic pathways. Key reaction mechanisms include Sulfur(VI) Fluoride Exchange (SuFEx) and stepwise cycloaddition-elimination pathways.

Sulfur(VI) Fluoride Exchange (SuFEx) Mechanism

The SuFEx reaction is a cornerstone of "click chemistry," enabling the efficient formation of robust covalent bonds from sulfonyl fluorides and nucleophiles. nih.govmonash.edu For thiazole sulfonyl fluorides, this typically involves the reaction with phenols or amines to form the corresponding sulfonate esters or sulfonamides.

Research has shown that the electron-rich character of the 2-aminothiazole ring can deactivate the electrophilic sulfur, making the S-F exchange more challenging than for other aromatic sulfonyl fluorides. chemrxiv.org Consequently, more forcing reaction conditions, such as elevated temperatures and the use of a strong base like cesium carbonate (Cs₂CO₃), are often required to achieve high yields. chemrxiv.org

The proposed mechanism for SuFEx reactions, particularly when catalyzed, involves the activation of the sulfonyl fluoride. While not specific to thiazole analogues, studies on related systems provide a general framework. For base-catalyzed reactions with silyl-protected nucleophiles, one proposed mechanism involves the activation of the sulfonyl fluoride by a nucleophilic catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This activation enhances the electrophilicity of the sulfur atom, facilitating the subsequent attack by the nucleophile. nih.gov

Stepwise Cycloaddition-Elimination Mechanism

A multi-step mechanism involving a stepwise cycloaddition and elimination has been proposed for the synthesis of complex sulfonyl fluoride-functionalized 2-aminothiazoles. chemrxiv.org This pathway provides a regioselective route to highly substituted thiazole systems.

The proposed sequence is as follows:

Michael Addition: The reaction is initiated by a 1,4-Michael addition of a substituted amine into an alkynyl sulfonyl fluoride. This forms a key intermediate. chemrxiv.org

Intramolecular Cycloaddition: The intermediate then undergoes an intramolecular cycloaddition. This step may proceed through an unstable hypervalent sulfurane species. chemrxiv.org

Ring Opening: The hypervalent intermediate subsequently undergoes ring opening to form a more stable, isolable guanidine (B92328) intermediate. chemrxiv.org

Base-Mediated Elimination: The final step is a base-facilitated deprotonation and elimination. The addition of a strong, non-nucleophilic base, such as DBU, promotes the release of a cyanamide (B42294) byproduct, leading to the formation of the desired 2-aminothiazole ring with perfect regioselectivity. chemrxiv.org

The following table summarizes the optimization of the base-mediated conversion of the guanidine intermediate to the final 2-aminothiazole product.

EntryBaseEquivalentsTemperature (°C)Yield (%)Reference
1Et₃N1.0800 chemrxiv.org
2DBU1.05066 chemrxiv.org
3DBU1.550>99 chemrxiv.org

Table 1: Effect of Base on the Elimination Step for 2-Aminothiazole Formation. Data sourced from experimental findings. chemrxiv.org

This multi-step pathway, combining addition, cyclization, and elimination, showcases a sophisticated mechanism for constructing complex heterocyclic systems bearing the versatile sulfonyl fluoride handle. chemrxiv.org

Derivatization Strategies and Synthetic Utility of 4 Chloro 1,3 Thiazole 2 Sulfonyl Fluoride Analogues

Chemical Transformations and Functional Group Compatibility

The synthetic value of 4-chloro-1,3-thiazole-2-sulfonyl fluoride (B91410) and its analogues is significantly enhanced by their capacity for diverse chemical transformations. These transformations can be directed at either the thiazole (B1198619) ring or the sulfonyl fluoride moiety, often with high functional group tolerance, enabling their use in complex synthetic strategies.

Modifying the Thiazole Ring System for Diversification

The thiazole core is a prevalent scaffold in medicinal chemistry, and methods to modify this ring system are crucial for creating molecular diversity. nih.govfabad.org.tr Synthetic strategies often begin with foundational methods like the Hantzsch synthesis, which condenses α-haloketones with thiourea (B124793) or thioamides, or the Cook–Heilbron method, where an aminonitrile reacts with carbon disulfide to form 2,4-disubstituted 5-aminothiazoles. nih.gov These initial structures can be further functionalized. For instance, novel hydrazinyl thiazole derivatives have been synthesized with good yield and purity using microwave irradiation techniques. nih.gov

The thiazole ring within these sulfonyl fluoride-containing scaffolds can undergo various transformations. For example, the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is achieved by condensing thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov Such reactions demonstrate that the core thiazole structure can be elaborated even in the presence of other functional groups. Furthermore, innovative protocols, such as the regioselective cyclization of N-aryl cyanothioformanilide intermediates, have been developed to create novel polyfunctionalized benzothiazoles and related fused systems, highlighting the potential for constructing complex architectures from simpler thiazole precursors. mdpi.com These derivatization approaches allow for the systematic modification of the thiazole backbone to explore structure-activity relationships in drug discovery programs.

Transformations at the Sulfonyl Fluoride Group (e.g., Conversion to Sulfonamides or Sulfonates)

The sulfonyl fluoride (-SO2F) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, valued for its remarkable balance of stability and tunable reactivity. nih.govchemrxiv.org Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are resistant to hydrolysis and reduction, allowing them to be carried through multi-step syntheses. theballlab.com However, their latent reactivity can be "unlocked" under specific conditions to form other critical sulfur(VI) linkages, most notably sulfonamides and sulfonates.

Conversion to sulfonamides is a particularly valuable transformation, as the sulfonamide motif is present in numerous FDA-approved drugs. theballlab.comacs.org While the reaction of a sulfonyl fluoride with an amine can be slow, methods have been developed to facilitate this conversion. One effective strategy involves the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid activator. theballlab.com This method promotes the nucleophilic addition of a wide array of primary and secondary amines to both aryl and alkyl sulfonyl fluorides, producing the corresponding sulfonamides in good to excellent yields under mild conditions. theballlab.comacs.org

Similarly, the sulfonyl fluoride group can be converted to sulfonate esters. This transformation is typically achieved by reacting the sulfonyl fluoride with a phenol (B47542) in the presence of a base. For example, using cesium carbonate (Cs2CO3) in acetonitrile (B52724) (MeCN) at elevated temperatures effectively converts sulfonyl fluoride-functionalized thiazoles into the desired sulfonate products in excellent yields. chemrxiv.org

Table 1: Representative Transformations of the Sulfonyl Fluoride Group
TransformationReagents and ConditionsProductKey FeaturesSource(s)
Sulfonamide SynthesisAmine (R-NH2), Ca(NTf2)2, Et3N, t-amylOH, 60 °CSulfonamide (R-SO2NH-R')Activates a wide range of sulfonyl fluorides and amines; mild conditions. theballlab.comacs.org
Sulfonate Ester SynthesisPhenol (Ar-OH), Cs2CO3, MeCN, 60 °CSulfonate (R-SO3-Ar)Effective for converting to sulfonate esters; yields are generally excellent. chemrxiv.org

Late-Stage Chemical Functionalization of Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules in the final steps of a synthesis. rsc.orgnih.govmpg.de This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule from scratch. nih.gov The unique properties of the sulfonyl fluoride group make it an excellent functional handle for LSF. rsc.org Its stability allows it to remain inert during the assembly of a complex molecular core, while its chemoselective reactivity enables its conversion to other functional groups, like sulfonamides, at a late stage. theballlab.comresearchgate.net

The "Diversity Oriented Clicking (DOC)" strategy exemplifies this approach, where sulfonyl fluoride-containing building blocks are used to create a library of diverse heterocyclic compounds. chemrxiv.org These compounds can then undergo late-stage modification via SuFEx chemistry at the sulfonyl fluoride position, rapidly expanding the chemical space of the library. chemrxiv.orgresearchgate.net The ability to introduce the sulfonyl fluoride group into intricate scaffolds and then selectively transform it highlights its utility in accelerating the discovery of new bioactive compounds. rsc.org

Role as Advanced Synthetic Intermediates and Chemical Probes

Beyond their utility in traditional synthesis, 4-chloro-1,3-thiazole-2-sulfonyl fluoride analogues serve as advanced intermediates for creating novel molecular structures and as specialized chemical probes for studying biological systems.

Enabling Access to Novel Molecular Architectures

The combination of a versatile thiazole core and a stable yet reactive sulfonyl fluoride handle makes these compounds powerful building blocks for novel molecular architectures. They are key components in strategies like Diversity Oriented Clicking (DOC), which merges classical click reactions with SuFEx chemistry. chemrxiv.org For instance, 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) connectors can be used to generate libraries of sulfonyl fluoride-functionalized heterocycles, including complex 2-aminothiazoles. chemrxiv.orgmonash.edu The resulting structures retain the -SO2F group as a reactive handle for further diversification, enabling facile access to compounds that would be challenging to synthesize through other routes. This modular approach allows for the systematic construction of highly functionalized molecules with potential applications in drug discovery and materials science. chemrxiv.org

Design and Application as Chemical Probes for Covalent Modification Studies of Biomolecules

The sulfonyl fluoride moiety has emerged as a privileged electrophile, or "warhead," for designing chemical probes to study proteins through covalent modification. nih.govccspublishing.org.cn Unlike more aggressive electrophiles that may react indiscriminately, the sulfonyl fluoride is a tempered electrophile that typically requires activation by the specific microenvironment of a protein binding pocket to react. nih.gov This unique stability-reactivity profile allows sulfonyl fluoride-based probes to achieve remarkable target selectivity. nih.govclaremont.edu

These probes function via SuFEx chemistry, forming stable covalent bonds with nucleophilic amino acid residues. nih.govnih.gov While early covalent inhibitors often targeted cysteine, sulfonyl fluorides have been shown to react with a broader range of residues, including tyrosine, lysine, histidine, serine, and threonine. nih.govccspublishing.org.cn This expanded targeting scope opens up a larger portion of the proteome for investigation.

A prominent example is the development of sulfonyl fluoride probes based on molecular glue degraders to target the protein cereblon (CRBN). nih.govrsc.org A probe, EM12-SF, was designed to covalently engage a specific histidine residue (His353) in the binding domain of CRBN, enabling validation of the protein's role in mode-of-action studies. nih.gov In other studies, researchers have demonstrated that aryl sulfonyl fluorides and aryl fluorosulfates can selectively modify different residues (tyrosine vs. serine) on the same enzyme, showcasing the tunability of this chemical tool. nih.gov

Table 2: Sulfonyl Fluoride Probes in Covalent Modification of Biomolecules
Probe Type / ExampleTarget ProteinTargeted Amino Acid Residue(s)ApplicationSource(s)
General Sulfonyl FluoridesVarious Enzymes/ProteinsTyrosine, Lysine, Histidine, Serine, ThreonineBroad-spectrum chemical proteomics and inhibitor development. nih.govnih.gov
EM12-SFCereblon (CRBN)Histidine (His353)Validating CRBN involvement in mode-of-action studies for molecular glues. nih.govrsc.org
Aryl Sulfonyl Fluoride CongenerDcpS (mRNA decapping scavenger enzyme)Tyrosine (Tyr113 or Tyr143)Demonstrating selective reactivity against orthogonal residues. nih.gov
Kinase Inhibitor ProbesKinases (e.g., EGFR L858R mutant, CDK1/2/5)LysineLigand-directed labeling of kinases in live cells. researchgate.net

Utility in Radiochemistry for Isotopic Labeling Methodologies (e.g., ¹⁸F Radiolabeling)

The development of novel radiotracers for Positron Emission Tomography (PET) imaging has spurred interest in efficient isotopic labeling methods. The fluorine-18 (B77423) (¹⁸F) isotope is widely used in PET due to its favorable decay characteristics. The introduction of ¹⁸F into complex biomolecules often relies on prosthetic groups or synthons that can be readily radiolabeled and then conjugated to the target molecule. In this context, compounds containing a sulfonyl fluoride moiety have been investigated as potential agents for ¹⁸F-labeling. nih.govnih.gov

The fundamental principle behind using sulfonyl fluorides for ¹⁸F-radiolabeling lies in the nucleophilic substitution reaction where a sulfonyl chloride precursor is reacted with [¹⁸F]fluoride ions. nih.gov This exchange reaction, converting an S-Cl bond to a more stable S-¹⁸F bond, can often be performed under mild, aqueous conditions, which is advantageous for sensitive biological molecules. nih.gov The resulting ¹⁸F-labeled sulfonyl fluoride can then be used to label biomolecules.

While the broader class of aryl sulfonyl fluorides has been explored for these applications, specific research detailing the utility of this compound or its direct analogues as platforms for ¹⁸F radiolabeling is not extensively documented in current literature. However, the general methodology for labeling sulfonyl fluorides provides a framework for how such thiazole-based compounds could potentially be utilized. For instance, a study demonstrated the synthesis of various bifunctional arylsulfonyl [¹⁸F]fluorides from their corresponding sulfonyl chloride precursors in mixtures of organic solvents and aqueous Cesium Carbonate ([¹⁸F]F/Cs₂CO₃). nih.gov This reaction proceeds at room temperature with a short reaction time of 15 minutes. nih.gov

Furthermore, related heterocyclic structures have been successfully labeled with ¹⁸F. For example, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole was synthesized via a direct aromatic nucleophilic substitution of a nitro-precursor with [¹⁸F]fluoride. nih.gov This highlights the feasibility of incorporating ¹⁸F into thiazole-containing ring systems, suggesting a potential pathway for the development of this compound-based radiotracers. The synthesis of ¹⁸F-labeled sulfonyl fluorides can also lead to the creation of novel ¹⁸F-fluorinating agents, such as [¹⁸F]PyFluor, derived from 2-pyridinesulfonyl chloride, which can be used for deoxy-radiofluorination reactions under mild conditions. nih.gov

The table below summarizes radiochemical yields (RCY) for the ¹⁸F-labeling of a 2-fluoropyridine, illustrating the principle of isotopic exchange on a heteroaromatic system. researchgate.net

PrecursorReaction Temperature (°C)Reaction Time (min)Radiochemical Yield (RCY ± SD %)
2-Fluoropyridine1402090 ± 2
2-Fluoropyridine1202068 ± 1
2-Fluoropyridine602013 ± 1

This interactive table shows the dependency of the radiochemical yield on the reaction temperature for the isotopic exchange labeling of 2-fluoropyridine. researchgate.net

Integration into Ionic Liquid Systems for Materials Design

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. rsc.org These "designer solvents" allow for the modification of their properties by altering the structure of their constituent cations and anions, making them highly attractive for materials design. rsc.orgresearchgate.net Thiazole-containing compounds, as analogues of this compound, have been successfully integrated into the structure of ionic liquids, primarily by forming thiazolium cations. researchgate.netresearchgate.net

The synthesis of thiazolium-based ionic liquids typically involves the quaternization of a thiazole derivative (e.g., 4-methylthiazole) with an alkyl or aralkyl halide to form the thiazolium cation. rsc.orgresearchgate.net This is followed by an anion exchange reaction to introduce a desired anion, which significantly influences the final properties of the ionic liquid. researchgate.net The choice of both the substituent on the thiazolium ring and the counter-anion allows for the fine-tuning of properties like viscosity, conductivity, thermal stability, and solubility for specific applications. rsc.orgresearchgate.net

A variety of thiazolium-based ionic liquids have been synthesized and characterized, demonstrating their potential in diverse areas of materials science. researchgate.netresearchgate.netexlibrisgroup.com For example, thiazolium ILs have been investigated for applications in deep desulfurization of fuel oils, as catalysts for organic reactions like the Stetter reaction, and as polymeric binders in lithium-ion batteries. researchgate.net The inherent properties of the thiazole ring, combined with the versatility of ionic liquid design, open up possibilities for creating task-specific materials. rsc.org

The table below presents the physicochemical properties of several synthesized thiazolium-based ionic liquids, showcasing how different anions affect their characteristics. exlibrisgroup.com

CationAnionAcronymMelting Point (°C)Decomposition Temp. (°C)Electrochemical Window (V)
3-Butyl-4-methylthiazolium[BF₄]⁻[BMTH][BF₄]-5.73583.1
3-Butyl-4-methylthiazolium[PF₆]⁻[BMTH][PF₆]42.63444.0
3-Butyl-4-methylthiazolium[Tf₂N]⁻[BMTH][Tf₂N]-17.73523.7
3-Hexyl-4-methylthiazolium[Tf₂N]⁻[HMTH][Tf₂N]-23.13463.6

This interactive table details the melting point, decomposition temperature, and electrochemical window for various thiazolium-based ionic liquids, demonstrating the influence of the anion on the material's properties. exlibrisgroup.com

Furthermore, the integration of sulfonyl fluoride moieties into ionic liquid structures has been explored as a way to combine the unique reactivity of this functional group with the properties of ILs. nih.gov This approach creates bifunctional materials that could be used in chemical biology or as reactive components in materials design. The synthesis involves reacting a precursor like 2-chloroethanesulfonyl fluoride with a heterocyclic compound (e.g., an imidazole (B134444) or triazole) to form the cation, followed by anion metathesis. nih.gov While this research did not specifically use a thiazole headgroup, it establishes a clear precedent for creating sulfonyl fluoride-functionalized ionic liquids, a strategy that could be extended to analogues of this compound to design novel, reactive ionic liquid systems.

Spectroscopic and Computational Characterization of 4 Chloro 1,3 Thiazole 2 Sulfonyl Fluoride and Its Derivatives

Advanced Spectroscopic Characterization Techniques in Chemical Research

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures and properties. However, a thorough search of scientific databases and chemical literature reveals a significant lack of specific experimental data for 4-Chloro-1,3-thiazole-2-sulfonyl fluoride (B91410).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-Chloro-1,3-thiazole-2-sulfonyl fluoride, the single proton on the thiazole (B1198619) ring would be expected to show a characteristic chemical shift in the 1H NMR spectrum. Similarly, the 13C NMR spectrum would provide signals for the three carbon atoms of the thiazole ring, with their chemical shifts influenced by the electronegative chlorine, sulfur, and nitrogen atoms. The presence of a fluorine atom in the sulfonyl fluoride group makes 19F NMR a crucial technique for characterization, expected to show a singlet or a multiplet depending on coupling with other nuclei.

Unfortunately, no published experimental 1H, 13C, or 19F NMR data could be located for this compound. While data exists for analogous thiazole and sulfonyl fluoride-containing compounds, direct extrapolation of these values to the title compound would be speculative without experimental verification.

Table 1: Hypothetical NMR Data for this compound (Based on General Principles) This table is for illustrative purposes only as no experimental data has been found.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
1H ~ 7.5 - 8.5 s
13C (C2) ~ 150 - 165 s
13C (C4) ~ 130 - 145 s
13C (C5) ~ 120 - 135 d
19F ~ +40 - +70 s

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the C-Cl, C=N, and C-S stretching vibrations of the thiazole ring, as well as strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl fluoride group. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic thiazole ring and its substituents.

A comprehensive search did not yield any experimental IR or UV-Vis spectra for this compound. The analysis of these spectroscopic features is therefore not possible at this time.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 201.6 g/mol . A high-resolution mass spectrum would confirm the molecular formula, C₃HClFNO₂S₂. The fragmentation pattern would likely involve the loss of SO₂F, Cl, or cleavage of the thiazole ring.

However, no published mass spectra with detailed fragmentation analysis for this compound are currently available.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and conformational details. Such data would be invaluable for understanding the molecular geometry of this compound and any intermolecular interactions in the crystalline form.

There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible resources.

Theoretical and Computational Chemistry Approaches

In the absence of experimental data, computational methods can provide valuable insights into the properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to predict various molecular properties, including optimized geometry, electronic structure, spectroscopic properties (such as NMR chemical shifts and IR vibrational frequencies), and reactivity descriptors. A DFT study on this compound could predict its dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential surface, offering insights into its stability and potential reaction sites.

Despite the power of this technique, a search of the scientific literature revealed no specific DFT studies focused on this compound. Such a study would be a valuable contribution to the understanding of this compound.

Table 2: Illustrative DFT-Calculable Properties for this compound This table lists properties that could be determined through DFT calculations; no such data has been published.

Property Potential Information Gained
Optimized Geometry Bond lengths, bond angles, dihedral angles
Vibrational Frequencies Predicted IR spectrum for comparison with future experimental data
NMR Chemical Shifts Predicted 1H, 13C, and 19F NMR spectra
HOMO/LUMO Energies Electronic stability and reactivity
Electrostatic Potential Nucleophilic and electrophilic sites

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, stability, and dynamic behavior of molecules like this compound and its derivatives. These methods provide critical insights into the molecule's flexibility and its preferred spatial arrangements, which are fundamental to its reactivity and interactions.

Molecular dynamics simulations have been effectively employed to assess the stability and conformational behavior of various thiazole-based compounds within specific environments, such as the binding sites of enzymes. nih.gov For instance, studies on thiazole-based hydrazones targeting breast cancer cells used MD simulations to confirm the stability of the ligand-protein complex and understand the dynamic interactions over time. nih.gov Similarly, simulations of novel benzamide (B126) derivatives containing oxadiazole rings revealed their ability to bind effectively within the active site of histone deacetylase (HDAC). nih.gov While specific MD simulation data for this compound is not extensively detailed in the available literature, the principles from related heterocyclic compounds are applicable. These simulations typically track the atomic positions and velocities over time, yielding information on conformational stability, interaction energies, and the flexibility of different parts of the molecule.

Investigation of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions (NCIs) and intermolecular forces is essential for understanding the solid-state properties, crystal packing, and physicochemical characteristics of this compound and its derivatives. nih.gov Computational methods, particularly Hirshfeld surface analysis, coupled with crystallographic data, provide a detailed picture of these weak forces. nih.govfgcu.edu

In analogous heteroaryl sulfonyl fluorides, the interplay of various atoms in forming intermolecular contacts is significant. nih.gov Analysis of a related compound, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, reveals that the halogen (chlorine and fluorine) and oxygen atoms are collectively responsible for over 50% of the intermolecular interactions. nih.gov The packing in such crystals is often dominated by dispersion forces, which can show both planar and vertical interactions that link molecular sheets together. nih.gov

Several specific types of non-covalent interactions are observed in sulfonyl fluoride-containing heterocycles:

Halogen and Oxygen Interactions: Chlorine and oxygen atoms frequently participate in Cl⋯O interactions, which play a notable role in the crystal packing. nih.gov In some structures, short O⋯F interactions are also observed. nih.gov

Fluorine-Pi Interactions: The fluorine atom of the sulfonyl fluoride group can form close interactions with π-systems of adjacent rings. nih.govfgcu.edu This F⋯π interaction is often preferred over hydrogen bonding involving fluorine. fgcu.edu

Hydrogen Bonds: While the fluorine atom in the SO₂F group does not typically participate in hydrogen bonding, the sulfonyl oxygen atoms can form weak hydrogen bonds with hydrogen atoms on neighboring molecules. nih.gov

The relative contributions of different atomic contacts can be quantified using Hirshfeld surface analysis. The table below illustrates typical percentage contributions of various intermolecular contacts for a related aromatic sulfonyl fluoride, highlighting the importance of oxygen and halogen atoms.

Atom TypePercentage of Total Intermolecular Contacts (%)
Oxygen~25-30%
Chlorine~24%
Fluorine~26%
Carbon~10-15%
Nitrogen~10-15%
Hydrogen~10-15%

Note: Data is generalized from Hirshfeld surface analysis of 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole and serves as an illustrative example for this class of compounds. nih.gov

These detailed investigations of non-covalent forces are crucial for crystal engineering and for understanding the structure-property relationships in these molecules. nih.govmdpi.com

Computational Predictions of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting and interpreting the spectroscopic parameters of molecules like this compound. bohrium.comresearchgate.net These theoretical calculations provide valuable insights into vibrational (infrared) and nuclear magnetic resonance (NMR) spectra, often showing strong correlation with experimental data. researchgate.netnih.gov

Vibrational Spectra (FT-IR): DFT methods, such as B3LYP, are commonly used with basis sets like 6-311G** to calculate the vibrational frequencies of heterocyclic compounds. nih.gov The calculated results can accurately reproduce structural parameters and predict vibrational frequencies that align well with experimental FT-IR spectra. nih.gov Theoretical calculations allow for the detailed assignment of vibrational modes, which can be complex due to the mixing of several types of vibrations. researchgate.net For instance, in a related molecule, 3-chloro-4-fluoro-1,2,5-thiadiazole, the C-F stretch was assigned to a strong band at 1121 cm⁻¹, while C=N stretching vibrations were assigned to bands at 1527 cm⁻¹ and 1422 cm⁻¹. researchgate.net Calculated frequencies often require scaling by a factor (e.g., ~0.96 for B3LYP) to correct for systematic errors and improve agreement with experimental values. mdpi.com

Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Thiazole Derivative
Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C=N Stretch15911595
Ring Stretch15581562
C-H Bend14301433
Ring Deformation830835

Note: Data is representative, based on findings for substituted benzothiazoles and other heterocyclic systems. researchgate.netmdpi.com

NMR Spectra (¹³C, ¹H): The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used for calculating NMR chemical shifts. researchgate.net Methods like B3LYP with large basis sets such as 6-311+G(2d,p) have been shown to provide accurate predictions for ¹³C chemical shifts in various molecules. mdpi.com The calculated isotropic shielding values are typically converted into chemical shifts using a reference standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com However, for sulfur-containing heterocycles like thiazoles, standard DFT approaches may yield less satisfactory results for ¹³C NMR chemical shifts, possibly due to the presence of the sulfur atom, suggesting that more sophisticated computational methods may be needed for higher accuracy. researchgate.net Despite this, the calculations are invaluable for assigning signals in complex spectra and understanding how substituents influence the electronic environment of the nuclei. bohrium.comresearchgate.net

Table 3: Representative Calculated ¹³C NMR Chemical Shifts (ppm) for a Thiazole Ring
Carbon AtomCalculated Chemical Shift (ppm)
C2 (attached to S and N)~160-170
C4 (attached to Cl)~140-150
C5~115-125

Note: Values are hypothetical and based on typical ranges for substituted thiazole and thiadiazole derivatives. researchgate.net

Q & A

Basic: What synthetic routes are effective for preparing 4-chloro-1,3-thiazole-2-sulfonyl fluoride, and how is its purity validated?

Methodological Answer:
Synthesis typically involves cyclization of precursor thiazoles followed by sulfonation. For example:

  • Step 1: Cyclization of ethyl 2-aminothiazole derivatives using Lawesson’s reagent (a sulfur-transfer agent) to form the thiazole core .
  • Step 2: Oxidative chlorination or fluorination of the sulfide intermediate (e.g., using Cl₂ gas or Selectfluor®) to introduce the sulfonyl fluoride group .
  • Validation:
    • Purity: Gas chromatography (GC) with flame ionization detection (FID) or HPLC (≥99% purity threshold) .
    • Structural Confirmation:
  • NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., δ ~120–140 ppm for thiazole carbons, δ ~110 ppm for sulfonyl fluoride) .
  • IR/Raman: Peaks at ~1350–1400 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S-F stretch) .

Basic: How does the sulfonyl fluoride group impact reactivity compared to sulfonyl chlorides in nucleophilic substitutions?

Methodological Answer:
Sulfonyl fluorides exhibit slower hydrolysis and higher selectivity in reactions due to stronger S-F bonds (vs. S-Cl). Key differences:

  • Stability: Sulfonyl fluorides are stable in aqueous media (pH 4–8), whereas sulfonyl chlorides hydrolyze rapidly .
  • Click Chemistry: Fluorides are preferred in SuFEx (Sulfur Fluoride Exchange) reactions for bioconjugation (e.g., with amines or alcohols under mild conditions) .
  • Synthetic Applications: Use fluorides for stepwise functionalization (e.g., introducing sulfonamides via aminolysis) .

Advanced: What strategies resolve contradictions in conformational analysis using vibrational spectroscopy?

Methodological Answer:
Contradictions in rotational isomerism or conformational dynamics can arise due to overlapping spectral bands. Mitigation strategies:

  • Variable-Temperature Studies: Record IR/Raman spectra at 10–300 K to isolate conformer-specific peaks (e.g., gauche vs. anti rotamers) .
  • Computational Modeling: Compare experimental spectra with DFT-calculated vibrational modes (B3LYP/6-311++G** basis set) to assign conformers .
  • Microwave Spectroscopy: Resolve low-energy barriers (<5 kcal/mol) by analyzing rotational transitions (e.g., for CH₂=CH-CH₂Cl analogs) .

Advanced: How can derivatization of the thiazole ring enhance antitumor activity?

Methodological Answer:
Derivatization focuses on optimizing steric and electronic interactions with biological targets:

  • Sulfonamide Derivatives: Replace the sulfonyl fluoride with sulfonamide groups via reaction with amines (e.g., NH₃/EtOH, 60°C). Tested against NCI-60 cancer cell lines, derivatives with electron-withdrawing substituents (e.g., -CF₃) show IC₅₀ values <10 µM .
  • Heterocycle Fusion: Attach pyrazole or benzothiazole moieties to the thiazole core via Suzuki coupling (Pd(PPh₃)₄ catalyst, 80°C) to improve DNA intercalation .
  • Bioisosteric Replacement: Substitute the chlorine atom with fluorine to enhance metabolic stability (e.g., via halogen exchange with KF/18-crown-6) .

Advanced: What computational methods predict interactions with biological targets like kinases or proteases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Prioritize compounds with docking scores ≤−8.0 kcal/mol .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors to predict IC₅₀ values against specific targets .

Basic: How are structural ambiguities in crystallographic data addressed for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (CHCl₃/hexane, 25°C). Resolve ambiguities (e.g., disorder in the sulfonyl group) using SHELXL refinement (R factor <0.05) .
  • Electron Density Maps: Analyze residual density (>0.3 e/ų) to identify missing hydrogen atoms or solvent molecules .

Advanced: What comparative studies highlight its advantages over analogs like 2-methoxy-1,3-thiazole-5-sulfonyl fluoride?

Methodological Answer:

  • Reactivity: The 4-chloro substituent increases electrophilicity at C2 (Mulliken charge: +0.32 vs. +0.18 for methoxy analogs), enhancing nucleophilic aromatic substitution .
  • Biological Activity: Chlorine improves logP (2.1 vs. 1.5 for methoxy), increasing blood-brain barrier penetration in rodent models .
  • Thermal Stability: Chlorinated derivatives decompose at 220°C (vs. 180°C for methoxy), enabling high-temperature reactions .

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